tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride
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Overview
Description
tert-Butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride is a chemical compound with the molecular formula C10H21ClN2O2 It is a derivative of carbamate, featuring a tert-butyl group, an aminomethyl group attached to a cyclobutyl ring, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method includes the use of tert-butyl chloroformate and 3-(aminomethyl)cyclobutanol under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclobutyl ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamate derivatives with various alkyl groups.
Scientific Research Applications
tert-Butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The carbamate group may also undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[3-(methylamino)cyclobutyl]carbamate: Similar structure but with a methylamino group instead of an aminomethyl group.
tert-Butyl 3-(aminomethyl)phenylcarbamate: Contains a phenyl ring instead of a cyclobutyl ring.
tert-Butyl [3-(aminomethyl)cyclobutyl]methylcarbamate: Similar structure with a methyl group attached to the carbamate.
Uniqueness
tert-Butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride is unique due to its specific combination of a cyclobutyl ring and an aminomethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVVWKLDUAUSEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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